Cas no 1365936-98-6 (Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate)
![Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/1365936-98-6x500.png)
Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate
- (S)-tert-Butyl 3-((6-(trifluoromethyl)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carb
- tert-Butyl (3S)-3-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}pyrrolidine-1-carb
- Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate
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- インチ: 1S/C14H19F3N4O2/c1-13(2,3)23-12(22)21-5-4-9(7-21)20-11-6-10(14(15,16)17)18-8-19-11/h6,8-9H,4-5,7H2,1-3H3,(H,18,19,20)/t9-/m0/s1
- InChIKey: MSBAXBZLUNTYGS-VIFPVBQESA-N
- ほほえんだ: FC(C1=CC(=NC=N1)N[C@@H]1CN(C(=O)OC(C)(C)C)CC1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 425
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 67.4
Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 075821-1g |
tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate |
1365936-98-6 | 1g |
£385.00 | 2022-03-01 | ||
Chemenu | CM500870-1g |
(S)-tert-Butyl3-((6-(trifluoromethyl)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate |
1365936-98-6 | 97% | 1g |
$527 | 2023-01-10 |
Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylateに関する追加情報
Recent Advances in the Study of Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate (CAS: 1365936-98-6)
In recent years, the compound Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate (CAS: 1365936-98-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine and pyrimidine scaffold, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors. The trifluoromethyl group enhances its metabolic stability and binding affinity, making it a valuable candidate for drug discovery.
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of this compound as a selective inhibitor of protein kinases involved in inflammatory pathways. The researchers employed a combination of computational modeling and high-throughput screening to optimize the compound's structure, achieving a significant improvement in its inhibitory activity against specific kinase targets. The study highlighted the compound's potential as a lead molecule for the treatment of autoimmune diseases.
Another groundbreaking research effort, documented in Bioorganic & Medicinal Chemistry Letters, investigated the pharmacokinetic properties of Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate. The findings revealed excellent oral bioavailability and favorable tissue distribution in preclinical models, supporting its advancement into further clinical development. The study also emphasized the compound's low toxicity profile, which is a critical factor for its potential use in long-term therapies.
In addition to its therapeutic applications, recent patents have highlighted the use of this compound in the synthesis of novel heterocyclic derivatives with enhanced biological activities. These derivatives have shown efficacy in targeting resistant strains of pathogens, opening new avenues for antibiotic development. The versatility of this scaffold underscores its importance in modern medicinal chemistry.
Looking ahead, ongoing research is focused on elucidating the molecular mechanisms underlying the compound's activity and exploring its potential in combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. The continued interest in Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate underscores its significance as a pivotal molecule in the quest for innovative therapeutics.
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